N~1~-Methyl-N~1~-(1-phenylpropan-2-yl)propane-1,3-diamine
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Overview
Description
N~1~-Methyl-N~1~-(1-phenylpropan-2-yl)propane-1,3-diamine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to a propane chain, which is further substituted with a methyl group and a diamine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N~1~-(1-phenylpropan-2-yl)propane-1,3-diamine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where chloroacetone is reacted with benzene in the presence of an aluminum chloride catalyst . Another approach is the transamination of 1-phenylpropan-2-one using immobilized whole-cell biocatalysts with ®-transaminase activity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~1~-Methyl-N~1~-(1-phenylpropan-2-yl)propane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amine and phenyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines with altered substitution patterns.
Scientific Research Applications
N~1~-Methyl-N~1~-(1-phenylpropan-2-yl)propane-1,3-diamine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Methyl-N~1~-(1-phenylpropan-2-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters . By inhibiting MAO, the compound can increase the levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Rasagiline: N-methyl-1-®-aminoindan
Selegiline: N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine
Pargyline: N-methyl-N-propagylbenzylamine
Uniqueness
N~1~-Methyl-N~1~-(1-phenylpropan-2-yl)propane-1,3-diamine is unique due to its specific substitution pattern and the presence of both a phenyl group and a diamine functionality. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63635-81-4 |
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Molecular Formula |
C13H22N2 |
Molecular Weight |
206.33 g/mol |
IUPAC Name |
N'-methyl-N'-(1-phenylpropan-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C13H22N2/c1-12(15(2)10-6-9-14)11-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11,14H2,1-2H3 |
InChI Key |
XSUCQPFESGJXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CCCN |
Origin of Product |
United States |
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